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Compound of Interest

Compound Name: 4-(1H-Pyrazol-4-yl)benzoic acid

Cat. No.: B1633191

An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzoic Acid: Properties,
Characterization, and Applications in Drug Discovery

Abstract

4-(1H-Pyrazol-4-yl)benzoic acid (CAS No. 1017794-47-6) is a bifunctional organic compound
that has garnered significant interest within the scientific community, particularly in the fields of
medicinal chemistry and material science. Featuring a rigid pyrazole ring linked to a benzoic
acid moiety, this molecule serves as a crucial building block, or scaffold, for the synthesis of
complex chemical entities with diverse biological activities. The pyrazole nucleus is a well-
established "privileged scaffold” in drug discovery, present in numerous FDA-approved
pharmaceuticals.[1] This guide provides a comprehensive overview of the known physical and
chemical properties of 4-(1H-Pyrazol-4-yl)benzoic acid, details standard protocols for its
synthesis and characterization, and explores its applications as a versatile intermediate in the
development of novel therapeutic agents and advanced materials.

Introduction to a Privileged Scaffold

The intersection of a pyrazole heterocycle and a benzoic acid functional group gives 4-(1H-
Pyrazol-4-yl)benzoic acid its unique chemical character and utility. Pyrazole derivatives are
known for a wide array of therapeutic properties, forming the core of drugs used in oncology,
virology, and immunology.[1] The benzoic acid portion provides a handle for forming amides,
esters, and other derivatives, while also influencing properties like solubility and protein-binding
capabilities.
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This technical guide serves as a resource for researchers and drug development professionals,
offering synthesized data from various sources. It aims to explain the causality behind
experimental choices and provide a foundational understanding of this compound's potential.
We will delve into its structural attributes, physicochemical parameters, spectroscopic
signature, and its demonstrated value as a precursor to potent biologically active molecules.[2]

[3]

Molecular Structure and Identification

The molecular architecture of 4-(1H-Pyrazol-4-yl)benzoic acid consists of a parasubstituted
benzene ring, where the carboxylic acid group is opposite a C-C linked pyrazole ring at the 4-
position. The tautomeric nature of the pyrazole ring (due to the mobile N-H proton) is a key
feature influencing its hydrogen bonding capabilities.

Caption: Chemical Structure of 4-(1H-Pyrazol-4-yl)benzoic acid.

Table 1: Compound Identification

Identifier Value Reference(s)
CAS Number 1017794-47-6 [4]
Molecular Formula C10HsN202 [4]
Molecular Weight 188.18 g/mol [4115]
PubChem CID 23005001 [6]
IUPAC Name 4-(.2H-Pyrazol-4-y|)benzoic )

aci

| Common Synonyms| 4-(Pyrazol-4-yl)benzoic acid [[4] |

Physicochemical Properties

The physical and chemical properties of this molecule are dictated by its three main
components: the aromatic benzene ring, the acidic carboxyl group, and the basic pyrazole
heterocycle.
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Table 2: Summary of Physicochemical Properties

Property Value Notes Reference(s)
White to pale-

Appearance yellow or yellow- Varies with purity [41[7]
brown solid

Boiling Point 4715+ 38.0 °C Predicted [7]

Density 1.355 + 0.06 g/mL Predicted [7]

Predicted (acidic
pKa 4.09+£0.10 [4]
proton of COOH)

| Storage | 2-8°C or Room Temperature | Store in a cool, dry place |[4][7] |

Solubility Profile

While specific experimental solubility data for 4-(1H-Pyrazol-4-yl)benzoic acid is not widely
published, a qualitative assessment can be made based on its structure. Like benzoic acid, it is
expected to have low solubility in water (benzoic acid: ~3.44 g/L at 25 °C) and higher solubility
in organic polar solvents such as ethanol, methanol, and DMSO.[8][9] The presence of the
pyrazole ring, capable of hydrogen bonding, may slightly enhance agueous solubility compared
to a non-polar substituent of similar size. The compound's solubility is pH-dependent; it will be
significantly more soluble in basic agueous solutions due to the deprotonation of the carboxylic
acid to form the highly polar carboxylate salt.

Acidity and Basicity

The molecule is amphoteric. The carboxylic acid group is the primary acidic center, with a
predicted pKa of ~4.09, which is very close to that of benzoic acid itself (~4.20).[4][10] This
indicates that the pyrazole substituent has a minimal electronic effect on the acidity of the

carboxyl group. The pyrazole ring also contains basic nitrogen atoms, allowing it to be
protonated under strongly acidic conditions.

Spectroscopic and Analytical Characterization
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Definitive identification and purity assessment of 4-(1H-Pyrazol-4-yl)benzoic acid relies on a
combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Features

e 1H NMR: The spectrum should show distinct signals for the aromatic protons on the benzene
ring (typically two doublets in the 7-8.5 ppm region for a 1,4-disubstituted pattern). The
pyrazole protons would appear as singlets or broad singlets, typically in the 7.5-8.5 ppm
range, with the N-H proton being a very broad signal that may exchange with D20. The
carboxylic acid proton will be a very broad singlet far downfield (>10-12 ppm), which also
exchanges with D20.

e 13C NMR: The spectrum will show a signal for the carboxyl carbon (~167-172 ppm).[11]
Aromatic and pyrazole carbons will appear in the ~110-150 ppm range.

e Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the
carboxylic acid (a very broad band from 2500-3300 cm~1), the C=0 stretch (~1680-1710
cm~1), C=C and C=N stretches in the aromatic and pyrazole rings (~1450-1600 cm~1), and
N-H stretching (~3100-3300 cm~1).[12]

e Mass Spectrometry (MS): The molecular ion peak [M+H]* would be expected at m/z 189.06,
corresponding to the formula C1oHaN202*.

Standard Analytical Workflow

A robust quality control workflow is essential to validate the identity and purity of the compound
before its use in sensitive applications like drug screening.
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Analytical Characterization Workflow
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Caption: A typical workflow for the analytical characterization of the title compound.

Protocol 4.2.1: Characterization by LC-MS and NMR

e Sample Preparation:

o For NMR, accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds). DMSO-ds is a suitable choice as it dissolves the
compound well and its residual peak does not typically overlap with key analyte signals.

o For LC-MS, prepare a stock solution of 1 mg/mL in methanol or a DMSO/methanol
mixture. Further dilute to ~10 pg/mL with the mobile phase for injection.

e NMR Spectroscopy:

o Acquire a *H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all
signals.

o Acquire a 13C NMR spectrum.

o Rationale: NMR is the gold standard for unambiguous structure elucidation. The
combination of *H and 13C data confirms the carbon-hydrogen framework and the
presence of all functional groups.
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e LC-MS Analysis:

o Chromatography: Use a C18 reverse-phase column. A typical gradient could be from 95%
Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95%
Acetonitrile over 10-15 minutes.

o Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
(ESI+) mode, scanning for the expected m/z of the [M+H]* ion (189.06).

o Rationale: This method separates the compound from impurities and confirms its
molecular weight, providing a dual confirmation of identity and purity. Formic acid is used
as a mobile phase modifier to improve peak shape and ionization efficiency.

Synthesis and Reactivity

While several vendors supply this compound, understanding its synthesis is crucial for
derivatization and scale-up. Pyrazole carboxylic acids can be synthesized through various
established methods.[13][14] A common approach involves the construction of the pyrazole
ring from appropriate precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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